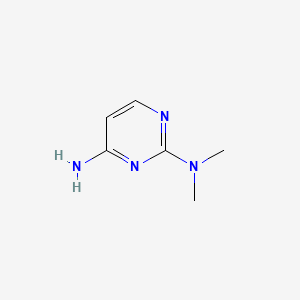

N2,N2-二甲基嘧啶-2,4-二胺

描述

N2,N2-Dimethylpyrimidine-2,4-diamine is a molecule with the CAS Number: 856289-68-4 and a molecular weight of 138.17 . It is a widely studied and important molecule in the field of pharmaceuticals.

Synthesis Analysis

The synthesis of N2,N2-Dimethylpyrimidine-2,4-diamine involves the reaction of 2-chloro-4-pyrimidinamine with dimethylamine in water and N,N-dimethylformamide. The reaction mixture is heated in a microwave reactor at 220°C for 30 minutes. The reaction mixture is then purified by RP-HPLC to yield N2,N2-Dimethylpyrimidine-2,4-diamine .Molecular Structure Analysis

The molecular structure of N2,N2-Dimethylpyrimidine-2,4-diamine consists of 10 heavy atoms, 6 of which are aromatic. It has 1 rotatable bond, 2 H-bond acceptors, and 1 H-bond donor .Physical and Chemical Properties Analysis

N2,N2-Dimethylpyrimidine-2,4-diamine is a pale-yellow to yellow-brown solid . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It is very soluble, with a solubility of 7.42 mg/ml .科学研究应用

- N2,N2-二甲基嘧啶-2,4-二胺衍生物已被研究用于其抗肿瘤特性。 研究人员设计并合成了基于该结构的新型化合物,评估了它们对人乳腺癌细胞和胃癌细胞的抗增殖活性 . 值得注意的是,其中一些衍生物对细胞周期蛋白依赖性激酶(CDK)表现出强烈的抑制活性,包括CDK6 . 这些发现表明它在癌症治疗中具有潜在作用。

- CDK在细胞周期调控和转录中起着至关重要的作用。 抑制CDK的化合物已被探索为有希望的癌症治疗靶点 . N2,N2-二甲基嘧啶-2,4-二胺衍生物已证明具有CDK6抑制活性,使其成为进一步研究的相关候选者 . 像帕博西利、瑞博西利和阿贝西利这样的CDK抑制剂已被批准用于临床使用 .

- 计算模拟,如分子对接,已被用于了解N2,N2-二甲基嘧啶-2,4-二胺衍生物与CDK6之间的结合相互作用。 这些研究提供了对化合物作用机制的见解,并指导了进一步的药物开发 .

- 研究人员探索了N2,N2-二甲基嘧啶-2,4-二胺衍生物的SAR。 通过系统地修饰取代基,他们旨在优化化合物的功效和对特定CDK亚型的选择性 . 这些研究加深了我们对化合物药理学特征的理解。

- N2,N2-二甲基嘧啶-2,4-二胺衍生物的设计涉及将吡咯部分整合到N-苯基嘧啶-2-胺支架中。 这种创新方法旨在发现具有改进的抗肿瘤活性和新型结构特征的化合物 . 通过探索未知的化学空间,研究人员力求确定有效的候选药物。

- Amber、GROMACS、Avogadro、Pymol、Chimera、Blender和VMD等程序可用于可视化涉及N2,N2-二甲基嘧啶-2,4-二胺的模拟结果和相互作用 . 这些工具帮助研究人员了解化合物在分子水平上的行为。

抗肿瘤活性

CDK抑制

分子对接研究

构效关系 (SAR) 研究

新型结构设计

用于可视化的计算工具

安全和危害

作用机制

Target of Action

Similar compounds such as n2,n4-disubstituted pyrimidine-2,4-diamines have been shown to inhibit cyclin-dependent kinases (cdks) .

Mode of Action

Related compounds have been shown to inhibit cdks . CDKs are pivotal kinases in cell cycle transition and gene transcription. Inhibition of these kinases can lead to cell cycle arrest, thereby inhibiting cell proliferation .

Biochemical Pathways

Inhibition of cdks can affect multiple cellular pathways, including those involved in cell cycle progression and gene transcription .

Pharmacokinetics

The compound also has a Log Po/w (iLOGP) of 1.23, indicating its lipophilicity .

Result of Action

Inhibition of cdks can lead to cell cycle arrest, thereby inhibiting cell proliferation .

属性

IUPAC Name |

2-N,2-N-dimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFILKPNHATWAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[2,3-d:4,5-d']bis[1,2]oxazole](/img/structure/B577223.png)

![[(6aS,7S,12aS)-2,3,10-trimethoxy-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromen-7-yl] acetate](/img/structure/B577227.png)